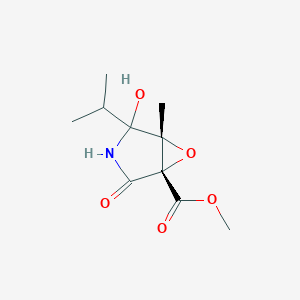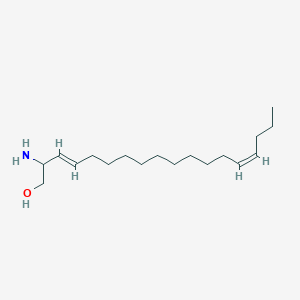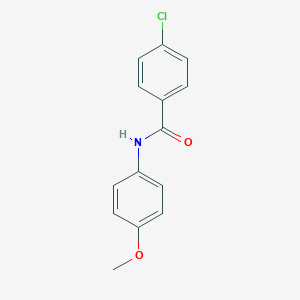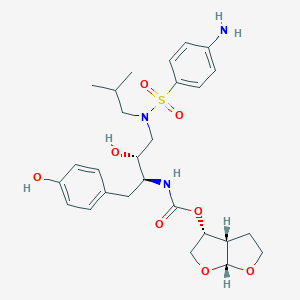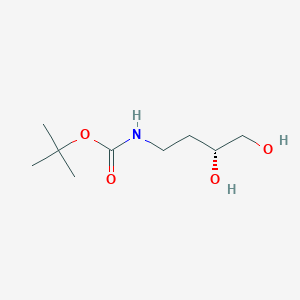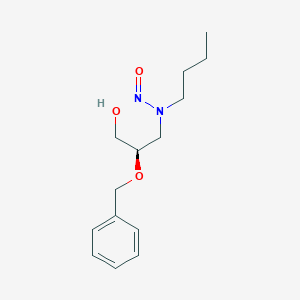
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, commonly known as JNJ-7925476, is a synthetic compound that belongs to the class of nitrosamines. It is a potent and selective antagonist of the histamine H4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed on immune cells. The histamine H4 receptor has been implicated in various inflammatory and autoimmune diseases, making it a potential target for drug development.
Mechanism Of Action
JNJ-7925476 acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. The histamine H4 receptor is a (R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine that is coupled to Gαi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels. Activation of the histamine H4 receptor has been shown to promote chemotaxis, degranulation, and cytokine production in immune cells. By blocking the histamine H4 receptor, JNJ-7925476 can inhibit these pro-inflammatory responses and reduce inflammation.
Biochemical And Physiological Effects
JNJ-7925476 has been shown to inhibit histamine-induced chemotaxis and calcium mobilization in human eosinophils and mast cells, respectively. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13, in human T cells. In animal models of asthma and allergic rhinitis, JNJ-7925476 has been shown to reduce airway hyperresponsiveness, eosinophil infiltration, and cytokine production.
Advantages And Limitations For Lab Experiments
JNJ-7925476 is a potent and selective antagonist of the histamine H4 receptor, which makes it a valuable tool for studying the role of the histamine H4 receptor in immune cell function and inflammation. However, its potency and selectivity may also limit its use in certain experimental settings. For example, JNJ-7925476 may not be effective in blocking the histamine H4 receptor in species other than humans and rodents. Additionally, its long half-life and slow dissociation kinetics may complicate the interpretation of certain experiments.
Future Directions
There are several potential future directions for the development and use of JNJ-7925476. One direction is the exploration of its therapeutic potential in other inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Another direction is the investigation of its mechanism of action and its interaction with other signaling pathways in immune cells. Additionally, the development of more potent and selective histamine H4 receptor antagonists may improve the efficacy and specificity of JNJ-7925476 and other compounds in this class.
Synthesis Methods
JNJ-7925476 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group, followed by the nitrosation of the amine group, and then the removal of the protecting group to yield the final product. The synthesis has been optimized to produce JNJ-7925476 in high yield and purity.
Scientific Research Applications
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. The histamine H4 receptor has been shown to play a crucial role in the regulation of immune cell function, including the recruitment and activation of eosinophils, mast cells, and T cells. By blocking the histamine H4 receptor, JNJ-7925476 has the potential to modulate the immune response and reduce inflammation.
properties
CAS RN |
153859-79-1 |
|---|---|
Product Name |
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-butyl-N-[(2R)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |
InChI Key |
XYWVCWLMHPTNBV-CQSZACIVSA-N |
Isomeric SMILES |
CCCCN(C[C@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Canonical SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



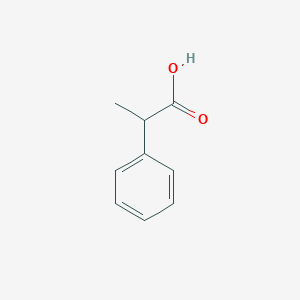
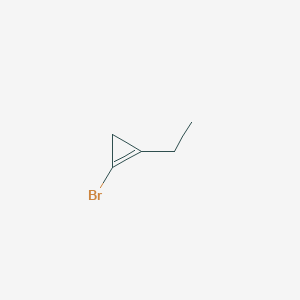
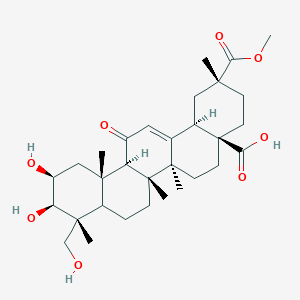
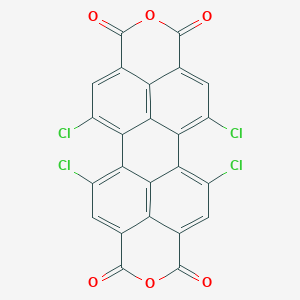
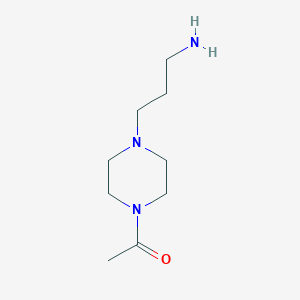
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
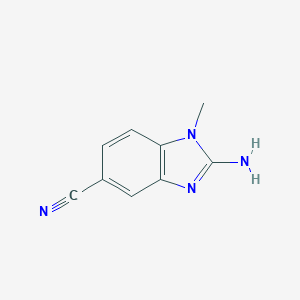
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
